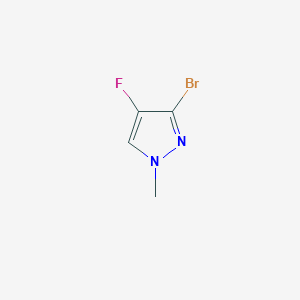

3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHYWXJVTUZXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Substituted Pyrazoles: Focus on Bromination, Fluorination, and N Methylation Strategies

Foundational Pyrazole (B372694) Ring Formation Techniques

The initial construction of the pyrazole heterocycle is paramount. Several classical and modern techniques have been established, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dielectrophilic synthon, commonly a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-dicarbonyl compound with a hydrazine hydrate or a substituted hydrazine. nih.gov

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While this method is robust and versatile, the use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, such as methylhydrazine, can lead to the formation of regioisomeric products. nih.gov The regioselectivity is often influenced by the differing reactivity of the two carbonyl groups and the nucleophilicity of the nitrogen atoms in the hydrazine. For instance, in the synthesis of fluorinated pyrazoles, a Michael addition/cyclocondensation of methylhydrazine with a fluorinated intermediate can occur regioselectively, driven by the attack of the most nucleophilic nitrogen atom. nih.govbeilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govmdpi.comacs.org This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazoalkane, and a dipolarophile, which is usually an alkyne or an alkene. nih.govlongdom.org

Nitrile imines, which are highly reactive intermediates, are commonly generated in situ from precursors like hydrazonoyl halides (e.g., bromides) in the presence of a base. nih.govacs.org These dipoles then readily react with dipolarophiles. For example, the reaction of a nitrile imine with an alkyne directly yields a substituted pyrazole. If an alkene is used, a pyrazoline (dihydropyrazole) is formed first, which can then be oxidized to the corresponding pyrazole. nih.govacs.org This methodology offers excellent control over regioselectivity, which is dictated by the electronic and steric properties of both the dipole and the dipolarophile. acs.orgthieme.de This approach is particularly valuable for synthesizing highly functionalized and fluorinated pyrazoles. nih.govmdpi.comacs.orgresearchgate.net

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles in a single synthetic operation. nih.govbeilstein-journals.orgmdpi.com These reactions combine three or more starting materials in a one-pot process, where the final product contains portions of all the initial reactants. longdom.org

MCRs for pyrazole synthesis often embed classical transformations, such as Knoevenagel condensation and Michael addition, into a sequential one-pot process. beilstein-journals.orgmdpi.com For example, a three-component reaction might involve an aldehyde, a β-ketoester, and a hydrazine to yield a polysubstituted pyrazole. beilstein-journals.org The advantages of MCRs include operational simplicity, reduced waste generation, and the ability to rapidly build molecular diversity. nih.govmdpi.comacs.org These strategies have been successfully applied to the synthesis of halogenated pyrazoles, where a halogenation step can be integrated into the one-pot sequence. beilstein-journals.org

Regioselective Functionalization for 3-Bromo, 4-Fluoro, and 1-Methyl Substitution

Achieving the specific 3-bromo-4-fluoro-1-methyl substitution pattern requires precise control over the introduction of each functional group. This involves a combination of regioselective N-alkylation and halogenation reactions, where the order of steps is crucial.

A significant challenge in the synthesis of N-substituted pyrazoles is controlling the site of alkylation. Unsymmetrically substituted pyrazoles exist as tautomers, and alkylating agents can react at either of the two nitrogen atoms, often leading to a mixture of N1 and N2 isomers. nih.gov Achieving high N1-selectivity for methylation is critical. Recent advancements have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve the regioselectivity, affording N1-methylated pyrazoles with ratios often exceeding 99:1. researcher.lifeconsensus.appnih.gov This method involves an initial N-alkylation with the bulky silane, followed by a protodesilylation step to reveal the methyl group. nih.gov Enzymatic alkylation has also emerged as a highly selective method, capable of achieving near-perfect regioselectivity (>99%) for methylation. nih.gov

Directed Bromination Methodologies at Position 3

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to its higher electron density. Therefore, achieving bromination selectively at the C3 position requires specific strategies. Direct bromination of a 1-methyl-4-fluoropyrazole would likely yield the undesired 5-bromo isomer.

One effective approach is to utilize a pyrazole derivative that is already functionalized at C4 and C5, thereby directing the electrophile to the C3 position. Alternatively, a "build-from-scratch" strategy can be employed, where one of the starting materials for the pyrazole ring synthesis already contains the bromine atom at the appropriate position. thieme.de

For direct bromination, reagents such as N-bromosuccinimide (NBS) are commonly used. nih.govyoutube.com The reaction conditions, including the choice of solvent and the presence of acid catalysts, can influence the regioselectivity. nih.govyoutube.com In some cases, ring-opening bromination of fused pyrazole systems can also provide access to specifically halogenated pyrazoles. nih.gov

Regioselective Fluorination Techniques at Position 4

In contrast to C3-bromination, the introduction of a fluorine atom at the C4 position is more straightforward via electrophilic aromatic substitution. The C4 position of the pyrazole ring is the most nucleophilic and is thus the preferred site for attack by an electrophilic fluorinating agent. nih.govnih.gov

Modern electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), are widely used for this purpose. nih.gov These reagents are stable, easy to handle, and provide a source of "F+". The reaction involves the direct fluorination of a pre-formed pyrazole ring, such as 1-methylpyrazole. The synthesis can also be designed to build the pyrazole ring from a fluorinated precursor. For example, the cyclocondensation of a monofluorinated enaminoketone with methylhydrazine can yield the desired 4-fluoropyrazole derivative directly. nih.gov This building-block approach often provides unambiguous regiochemical outcomes. nih.govolemiss.eduresearchgate.net

Below is a table summarizing various electrophilic fluorinating agents.

| Reagent Name | Abbreviation | Structure | Typical Application |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | [F-TEDA][BF₄]₂ | Electrophilic fluorination of electron-rich aromatic and heterocyclic compounds. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Electrophilic fluorination of enolates, silyl enol ethers, and some heterocycles. brynmawr.eduwikipedia.orgjuniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | (C₆H₄(SO₂)₂)NF | Effective fluorinating agent for aryl Grignard and aryllithium reagents. wikipedia.org |

N-Alkylation (Methylation) Techniques at N-1

The N-alkylation of pyrazoles is a fundamental transformation for creating diverse molecular structures. For an unsymmetrical precursor like 3-bromo-4-fluoropyrazole, regioselectivity is a key challenge, as alkylation can occur at either of the two nitrogen atoms. The major product is often determined by steric hindrance. mdpi.com

Traditional N-methylation is typically achieved under basic conditions, where a base deprotonates the pyrazole's N-H, followed by the addition of an electrophilic methylating agent like methyl iodide. semanticscholar.orgmdpi.com However, more recent methods offer milder conditions and alternative reactivity. One such method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst, providing access to N-alkyl pyrazoles without the need for strong bases or high temperatures. mdpi.comsemanticscholar.org Another approach utilizes basic modified molecular sieves as catalysts for the N-alkylation of pyrazole with alkyl bromides, achieving good to excellent yields. researchgate.net

Table 1: Comparison of N-1 Methylation Techniques for Pyrazoles

| Method | Reagents & Conditions | Advantages | Disadvantages | Citations |

| Classical Alkylation | Base (e.g., NaH, K2CO3), Methylating Agent (e.g., CH3I, (CH3)2SO4) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Widely applicable, high yields for many substrates. | Requires strong base, potential for regioselectivity issues with unsymmetrical pyrazoles. | semanticscholar.orgmdpi.com |

| Acid-Catalyzed Alkylation | Methyl Trichloroacetimidate, Brønsted Acid Catalyst (e.g., Camphorsulfonic acid) | Milder conditions, avoids strong bases. | Substrate scope can be limited; may not work for methyl imidates. | mdpi.comsemanticscholar.org |

| Heterogeneous Catalysis | Alkyl Bromide, Cesium-impregnated Pillared Saponites in DMF | Catalyst can be recovered and reused, high yields at moderate temperatures. | Requires preparation of a specific catalyst. | researchgate.net |

Advanced Synthetic Protocols

Modern organic synthesis has moved towards more efficient, selective, and sustainable methods. The production of complex pyrazoles has benefited significantly from advances in transition-metal catalysis, green chemistry, and continuous flow technologies.

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction and functionalization of the pyrazole ring with high precision. bohrium.comdntb.gov.ua Catalysts based on palladium, copper, nickel, and rhodium are commonly employed. bohrium.com

These methods can be broadly categorized:

Ring Formation: Copper-catalyzed domino reactions, such as C-N coupling followed by hydroamination, can construct the pyrazole core from simple precursors like acetylenes and diamines. nih.gov

C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy for introducing substituents onto a pre-formed pyrazole ring. bohrium.com Palladium catalysts are frequently used for direct arylation, alkenylation, and alkylation at specific positions of the pyrazole, although controlling regioselectivity can be a challenge. bohrium.com The choice of ligands, directing groups, and reaction conditions is crucial for achieving the desired outcome. bohrium.com

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Pyrazole Synthesis

| Catalyst System | Reaction Type | Application | Key Features | Citations |

| Copper(I) Iodide / Ligand | Domino C-N Coupling/Hydroamination | Pyrazole ring synthesis from acetylenes. | Efficient one-pot procedure for core synthesis. | nih.gov |

| Palladium Acetate / Ligand | Direct C-H Arylation/Alkenylation | Functionalization of pre-formed pyrazole rings. | Avoids the need for pre-functionalized starting materials, but regioselectivity can be an issue. | bohrium.com |

| Silver Catalysis | Cyclization/Elimination | Synthesis of trifluoromethylated pyrazoles. | Involves consecutive nucleophilic addition and intramolecular cyclization. | nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govbenthamdirect.com These concepts have been successfully applied to pyrazole synthesis.

Key green strategies include:

Use of Benign Solvents: Replacing traditional volatile organic solvents with environmentally friendly alternatives like water or ethanol-water mixtures. nih.govacs.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, enhancing atom and step economy while reducing waste. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound assistance can accelerate reaction rates, often leading to higher yields and cleaner reactions under milder conditions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. tandfonline.com One-pot, three-component protocols under solvent-free conditions using a recyclable organic ionic salt have been developed for synthesizing highly functionalized pyrazoles. tandfonline.com

Table 3: Green Chemistry Strategies for Pyrazole Synthesis

| Strategy | Example | Advantages | Citations |

| Aqueous Media | One-pot synthesis of pyrazolones using catalytic imidazole in water. | Avoids hazardous organic solvents, simple workup. | acs.org |

| Microwave/Ultrasound | Four-component condensation to form pyrano[2,3-c]pyrazoles. | Rapid reaction times, high efficiency, reduced energy consumption. | nih.gov |

| Solvent-Free Conditions | Three-component reaction using tetrabutylammonium bromide (TBAB) as a reaction medium. | Eliminates solvent waste, easy separation, often faster reaction rates. | tandfonline.com |

| Multicomponent Reactions | One-pot synthesis of pyranopyrazoles from an aldehyde, malononitrile, a β-ketoester, and hydrazine. | High atom economy, operational simplicity, reduced purification steps. | nih.gov |

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.comgalchimia.com This technology is particularly beneficial for pyrazole synthesis due to its enhanced control over reaction parameters, improved safety, and scalability. galchimia.comnih.gov

Key benefits of flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is crucial when dealing with hazardous or explosive intermediates, such as diazoalkanes, that can be generated and consumed in situ. mdpi.comnih.gov

Precise Control: The superior heat and mass transfer in microreactors allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities. mdpi.comgalchimia.com

Scalability and Automation: Scaling up production is straightforward by extending the operation time or using parallel reactors. Flow systems also allow for the integration of synthesis, purification, and analysis in a "telescoped" or assembly-line fashion. galchimia.comnih.gov A multi-step continuous flow synthesis can be used to generate a pyrazole core and then sequentially modify it through downstream modules that perform N-alkylation, arylation, or other transformations. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazoles

| Feature | Batch Synthesis | Continuous Flow Synthesis | Citations |

| Safety | Higher risk when using hazardous reagents or exothermic reactions. | Inherently safer due to small reaction volumes and superior heat dissipation. | mdpi.comnih.gov |

| Control | Difficult to precisely control temperature and mixing in large volumes. | Precise control over temperature, pressure, and residence time. | galchimia.com |

| Scalability | Scaling up can be complex and may require re-optimization. | Easily scalable by running the system for longer periods. | galchimia.com |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent reaction conditions. | galchimia.com |

| Multi-step Reactions | Requires isolation and purification of intermediates. | Allows for "telescoped" synthesis without isolating intermediates. | nih.gov |

Reactivity and Mechanistic Elucidation of Halogenated N Methylpyrazoles

Electronic and Steric Effects of Halogen and Alkyl Substituents on Pyrazole (B372694) Reactivity

The reactivity of the pyrazole ring is heavily influenced by the nature and position of its substituents. In 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, the bromine, fluorine, and methyl groups each exert distinct electronic and steric effects that collectively determine the molecule's chemical properties and reaction selectivity.

The bromine atom at the C3 position primarily functions as a versatile synthetic handle for functionalization. Its influence stems from two main properties: its inductive electron-withdrawing effect and its ability to participate in metal-halogen exchange and cross-coupling reactions.

Electronic Effect : Bromine is an electronegative atom that deactivates the pyrazole ring towards electrophilic substitution through its negative inductive effect (-I). This effect reduces the electron density at the adjacent carbon atoms, C4 and C5. However, this deactivation is less pronounced compared to the effect of a nitro group. In electrophilic attacks, the C5 position would be favored over the already substituted C3 and C4 positions. quora.comnih.gov

Nucleophilic Processes : The C3-Br bond is the primary site for nucleophilic attack, not on the ring itself, but through transition-metal-catalyzed processes. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Direct nucleophilic aromatic substitution (SNAr) at this position is generally difficult unless the ring is highly activated by other strong electron-withdrawing groups.

Fluorine is the most electronegative element, and its presence at the C4 position has a profound impact on the pyrazole ring's reactivity. olemiss.edu Its small size means steric hindrance is minimal, but its electronic influence is significant. olemiss.edu

Inductive Effect : The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), significantly lowering the electron density across the entire pyrazole ring. researchgate.net The C4 position in an unsubstituted pyrazole is typically the most electron-rich and thus the most susceptible to electrophilic attack. quora.comrrbdavc.org The presence of fluorine at C4 strongly deactivates this position and the ring as a whole towards electrophiles.

Metabolic Stability : In medicinal chemistry, the incorporation of fluorine often enhances metabolic stability and bioavailability. researchgate.netnih.gov The strength of the C-F bond makes it resistant to metabolic cleavage. olemiss.edu This property is a key driver for the synthesis of fluorinated pyrazoles.

The substitution of a methyl group at the N1 position has two critical consequences: it resolves tautomerism and influences the electronic properties of the ring.

Site Selectivity : In N-unsubstituted pyrazoles, the presence of tautomers can lead to mixtures of products. The N-methyl group eliminates this possibility, locking the molecule into a single tautomeric form. This ensures that the identities of the C3 and C5 positions are fixed, which is crucial for regioselective functionalization.

Directed Functionalization Strategies at Halogenated Sites

The halogen substituents on the pyrazole ring are not merely modulators of reactivity but are key sites for introducing further molecular complexity. Modern synthetic methods have been developed to selectively functionalize these positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the C3-Br bond in this compound is an ideal site for such transformations.

Suzuki-Miyaura Coupling : This reaction is one of the most efficient methods for creating biaryl compounds by coupling an organoboron reagent with an organic halide. nih.govrsc.orgmasterorganicchemistry.com Brominated pyrazoles are excellent substrates for Suzuki-Miyaura reactions. researchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. A common side reaction is dehalogenation, but catalyst systems like XPhosPdG2 have been developed to minimize this issue. researchgate.netresearchgate.net

| Catalyst System | Base | Solvent | Temperature (°C) | Outcome | Reference(s) |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | Low yield, significant debromination | nih.gov |

| XPhosPdG2 / XPhos | K₂CO₃ | Ethanol/Water | 135 (Microwave) | High yield, minimal debromination | rsc.orgresearchgate.net |

| Pd(dppf)Cl₂ | K₃PO₄ / HCOOK | Dioxane | 80 | Good yields for heteroaryl couplings | psu.edu |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 100 | Good yields for various bromopyrazoles | nih.gov |

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. masterorganicchemistry.comyoutube.com This reaction provides a direct method for vinylation at the C3 position of the pyrazole ring. The process is catalyzed by a palladium complex and requires a base, such as triethylamine. youtube.com

While cross-coupling at the C-Br bond is a primary strategy, direct functionalization of the remaining C-H bond offers a more atom-economical approach.

C-H Activation : In this compound, the only available C-H bond is at the C5 position. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for derivatizing pyrazole rings without pre-functionalization. rsc.org These reactions can be directed by a coordinating group or can proceed based on the intrinsic reactivity of the C-H bond. For this specific molecule, direct C-H arylation, alkenylation, or acylation at the C5 position would be a target for synthetic exploration, providing access to tri-substituted pyrazoles. rsc.org

Lithium-Halogen Exchange : The C3-Br bond can undergo lithium-halogen exchange upon treatment with an organolithium reagent (e.g., n-BuLi) at low temperatures. This generates a potent pyrazolyl-lithium nucleophile at the C3 position, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

Advanced Mechanistic Investigations

The functionalization of halogenated N-methylpyrazoles, such as this compound, is critical for the synthesis of complex molecules in various fields of chemical research. A deep understanding of the underlying reaction mechanisms, including the identification of pathways and key intermediates, is essential for optimizing reaction conditions and achieving desired chemical transformations. Advanced mechanistic studies, combining experimental observations with computational modeling, have shed light on the reactivity of this class of compounds.

The reactivity of this compound is primarily dictated by the presence of two distinct halogen substituents on the pyrazole ring: a bromine atom at the C3 position and a fluorine atom at the C4 position. This arrangement allows for several potential reaction pathways, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is a common and effective reaction site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comrsc.org The generally accepted mechanism for these transformations proceeds through a catalytic cycle involving a Pd(0) species. libretexts.org

The catalytic cycle comprises three main steps:

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center, displacing the halide. mdpi.com This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon or carbon-heteroatom bond in the product. libretexts.org This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. mdpi.com

The intermediates in this pathway are organopalladium complexes, whose stability and reactivity are heavily influenced by the choice of ligands on the palladium catalyst. For nitrogen-rich heterocycles like pyrazoles, catalyst deactivation through coordination of a ring nitrogen to the palladium center can be a challenge, potentially inhibiting the reaction. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr)

The carbon-fluorine bond at the C4 position, while generally strong, can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The SNAr mechanism typically proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uk The negative charge is delocalized across the ring and any electron-withdrawing substituents. youtube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) leaving group. youtube.com

For an SNAr reaction to be favorable, the aromatic ring typically needs to be activated by potent electron-withdrawing groups. youtube.com While the pyrazole ring itself is not strongly electron-withdrawing, the electronegativity of the halogen substituents contributes to making the ring more electrophilic. In the context of leaving group ability in SNAr, fluoride is often the best leaving group among the halogens. youtube.comyoutube.com This is because the first step, nucleophilic attack, is usually the slow, rate-determining step, and the high electronegativity of fluorine creates a more electrophilic carbon center, accelerating this initial attack. youtube.comyoutube.com

Recent experimental and computational studies have suggested that not all SNAr reactions proceed through a stable Meisenheimer intermediate. bris.ac.uknih.gov In some cases, a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state, may be operative. researchgate.netnih.gov Whether the pathway is stepwise or concerted depends on the specific substrate, nucleophile, and reaction conditions. bris.ac.ukresearchgate.net

| Feature | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Primary Reaction Site | C3-Br bond | C4-F bond |

| Key Mechanism | Catalytic cycle (Oxidative Addition, Transmetalation, Reductive Elimination) | Addition-Elimination (stepwise) or Concerted |

| Key Intermediate | Organopalladium(II) complexes | Meisenheimer complex (anionic σ-complex) or a single transition state |

| Driving Force | Regeneration of stable Pd(0) catalyst and formation of a stable product | Ring activation by electron-withdrawing groups; restoration of aromaticity |

| Typical Reagents | Pd(0) catalyst, ligands, base, organometallic reagents (e.g., R-B(OH)₂) | Strong nucleophiles (e.g., alkoxides, amines) |

While specific kinetic data for the functionalization of this compound are not extensively documented in peer-reviewed literature, kinetic profiles can be inferred from studies on analogous halogenated aromatic and heteroaromatic systems. The rates of both palladium-catalyzed cross-coupling and SNAr reactions are governed by a complex interplay of electronic and steric factors, as well as reaction parameters.

For Suzuki-Miyaura cross-coupling , the oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step. nih.govuwindsor.ca Kinetic studies on related systems have shown that the reaction rate is dependent on several factors:

Nature of the Halide: The C-X bond strength is a crucial factor, with reactivity generally following the order I > Br > Cl.

Catalyst and Ligand: The electronic properties and steric bulk of the phosphine ligands on the palladium catalyst significantly influence the rate of each step in the catalytic cycle. mit.edu Electron-rich and sterically demanding ligands can often accelerate the oxidative addition and reductive elimination steps.

Solvent and Base: The choice of solvent and base can dramatically affect reaction rates by influencing the solubility of reagents and intermediates, and by participating in the transmetalation step. researchgate.net For instance, studies on Suzuki-Miyaura reactions have shown that solvent mixtures like 2-propanol/water can lead to faster conversions compared to a single solvent system. researchgate.net

In the case of Nucleophilic Aromatic Substitution (SNAr) , the rate is primarily determined by the initial nucleophilic attack, which disrupts the ring's aromaticity. researchgate.net Key factors influencing the kinetics include:

Leaving Group: In contrast to SN1/SN2 reactions, the SNAr reaction rate for halogens often follows the order F > Cl > Br > I. youtube.com This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Ring Activation: The presence of electron-withdrawing groups ortho and/or para to the leaving group is critical for stabilizing the negative charge in the Meisenheimer intermediate (or transition state) and thus accelerating the reaction. youtube.com

Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction rate.

The following table presents representative kinetic data from studies on the functionalization of related bromo-heteroaromatic compounds to provide a quantitative context for the reactivity of halogenated pyrazoles.

| Reaction Type | Substrate | Conditions | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-Bromo-4-fluorobenzene | Pd/G-COOH catalyst, 4-fluorophenylboronic acid, K₂CO₃, DMF/H₂O, 110 °C | Turnover Frequency (TOF) after 3h | 67.1 h⁻¹ | mdpi.com |

| Suzuki-Miyaura Coupling | 2-Bromotoluene | [dmiop]₂[PdCl₄] catalyst, Phenylboronic acid, KOH, 2-propanol, 40 °C | Conversion after 40 min | ~70% | researchgate.net |

| Oxidative Addition (Rate-limiting step) | Aryl Bromides | Pd(I) complex | General Observation | Kinetics studied via cryo stopped-flow spectroscopy | chemrxiv.org |

| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole | Pd(dba)₂, tBuDavePhos, Piperidine, NaOtBu, Toluene, 100 °C | Yield after 12h | 60% | researchgate.net |

Structural Characterization and Spectroscopic Analysis of 3 Bromo 4 Fluoro 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals and confirms the substitution pattern on the pyrazole (B372694) ring.

The ¹H NMR spectrum of this compound is characterized by two key signals. A singlet corresponding to the methyl protons (N-CH₃) and a signal for the lone proton on the pyrazole ring (C5-H). The chemical shift of the N-methyl group is influenced by the electronic nature of the pyrazole ring.

The ¹³C NMR spectrum provides information about the carbon framework. It will display signals for the methyl carbon and the three distinct carbon atoms of the pyrazole ring (C3, C4, and C5). The carbon attached to the bromine (C3) and the carbon attached to the fluorine (C4) will exhibit characteristic chemical shifts due to the electron-withdrawing effects of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 3.8 - 4.0 | 35 - 40 |

| C5-H | 7.5 - 7.8 | - |

| C3 | - | 115 - 125 |

| C4 | - | 145 - 155 (d, ¹JCF) |

| C5 | - | 130 - 135 |

Note: These are predicted ranges and actual values may vary depending on the solvent and instrument.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms within a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of a single fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons or carbons (if any) can provide valuable structural information.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings. sdsu.edu In this molecule, it would primarily confirm the absence of coupling for the isolated C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would definitively link the C5-H proton signal to the C5 carbon signal and the N-CH₃ proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations would be expected between the N-CH₃ protons and the C5 and C3a carbons of the pyrazole ring, as well as between the C5-H proton and the C3, C4, and C3a carbons. These correlations are crucial for confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further corroborate the proposed structure. The mass spectrum of pyrazoles often shows characteristic fragmentation pathways, including the expulsion of HCN and N₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Expected Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Significance |

|---|---|---|

| [M]⁺ | 179 | Molecular Ion |

| [M+2]⁺ | 181 | Isotopic peak due to ⁸¹Br |

| [M-HCN]⁺ | 152 | Loss of hydrogen cyanide |

| [M-N₂]⁺ | 151 | Loss of nitrogen gas |

| [C₄H₅FN₂]⁺ | 100 | Loss of Bromine |

Note: Fragmentation patterns can be complex and may vary with ionization technique.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

Infrared spectroscopy provides information about the vibrational modes of the molecule, which is useful for confirming the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=N, and C-F stretching and bending vibrations. The C-Br stretching vibration typically appears in the fingerprint region.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N stretch (in ring) | 1600 - 1475 |

| C-F stretch | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as a characterization tool)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound can serve as a characterization tool, with the position and intensity of the absorption bands being sensitive to the substitution pattern on the pyrazole ring.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

X-ray Crystallography Data for this compound Not Available

Extensive searches of crystallographic databases and scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state molecular architecture, including its crystal system, space group, unit cell dimensions, and specific bond lengths and angles as determined by X-ray diffraction, is not publicly available at this time.

While research has been conducted on the crystal structures of related pyrazole derivatives, such as 4-fluoro-1H-pyrazole, this information is not directly transferable to the target molecule due to the differences in substitution patterns on the pyrazole ring. The presence and position of the bromo and methyl groups in this compound would significantly influence its crystal packing and molecular geometry.

Therefore, the section on the X-ray crystallography of this compound, including data tables on its crystallographic parameters, cannot be provided. Further experimental investigation would be required to determine the solid-state structure of this specific compound.

Computational Chemistry and Theoretical Insights into 3 Bromo 4 Fluoro 1 Methyl 1h Pyrazole

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

No published Density Functional Theory (DFT) studies were found for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. Such studies would typically provide optimized molecular geometry (bond lengths, bond angles, and dihedral angles), Mulliken atomic charges, and other electronic properties that are fundamental to understanding the molecule's behavior.

HOMO-LUMO Analysis and Global Reactivity Descriptors

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this specific compound. Therefore, the HOMO-LUMO energy gap, which is crucial for predicting chemical reactivity and stability, cannot be reported. Key global reactivity descriptors derived from these energies—such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω)—have not been calculated or published.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current body of scientific literature. An MEP map is instrumental in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, thereby predicting its interaction sites for intermolecular interactions and chemical reactions.

In Silico Mechanistic Predictions and Reaction Pathway Modeling

Transition State Characterization and Activation Energy Calculations

No studies detailing the characterization of transition states or the calculation of activation energies for reactions involving this compound have been published. This information is vital for understanding reaction kinetics and mechanisms at a molecular level.

Intrinsic Reaction Coordinate (IRC) Analysis

In the absence of transition state calculations, no Intrinsic Reaction Coordinate (IRC) analyses have been performed. IRC analysis is used to confirm that a calculated transition state correctly connects the reactants and products on a potential energy surface, providing a detailed depiction of the reaction pathway.

Future computational research is required to elucidate these fundamental properties of this compound, which would provide valuable insights for its application in medicinal chemistry and materials science.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation of the N-methyl group. The barrier to this rotation is influenced by the steric and electronic effects of the adjacent bromo and the pyrazole (B372694) ring nitrogen atoms. Theoretical studies on similar 1-methyl-pyrazoles indicate that the rotational barrier for the methyl group is relatively low, allowing for rapid rotation at room temperature. nih.govnih.govias.ac.in The presence of halogen substituents on the pyrazole ring can modulate this rotational barrier. Van der Waals interactions between the methyl protons and the substituents at positions 3 and 5 of the pyrazole ring are the primary determinants of the rotational energy landscape. nih.gov

In the case of this compound, the bulky bromine atom at the 3-position would be expected to create a notable steric hindrance, potentially influencing the preferred orientation of the methyl group. However, due to the small size of the methyl group, this barrier is unlikely to be high enough to prevent rotation under normal conditions.

Solvent Effects:

The polarity of the solvent can significantly impact the conformational equilibrium and dynamics of a molecule. researchgate.net MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) can reveal specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions. For this compound, which possesses a significant dipole moment due to the electronegative fluorine and bromine atoms, polar solvents are expected to stabilize the molecule.

Simulations on related pyrazole derivatives have shown that solvent polarity can influence the equilibrium between different tautomeric and conformational forms. mdpi.comresearchgate.net While 1-methyl substitution prevents tautomerism in the target molecule, solvent interactions will still affect its rotational and vibrational motions. A summary of expected solvent effects based on studies of similar molecules is presented in Table 1.

| Solvent Property | Expected Effect on this compound | Rationale based on Analogous Compounds |

| Polarity (Dielectric Constant) | Increased stabilization of the ground state electronic structure. | Studies on pyrazole azo dyes show that polar solvents favor specific tautomers due to stabilization of charge distribution. mdpi.com |

| Hydrogen Bond Donating/Accepting Ability | Formation of weak hydrogen bonds between solvent and the pyrazole nitrogen atoms or halogen substituents. | Research on pyrazoles in hydrogen-bonding solvents indicates significant effects on NMR chemical shifts due to specific interactions. rsc.orgresearchgate.net |

| Viscosity | Slower rotational and translational diffusion of the molecule. | General principle of molecular dynamics in solution. |

Table 1: Predicted Solvent Effects on this compound based on MD Simulations of Analogous Compounds

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly those based on Density Functional Theory (DFT) employing the Gauge-Including Atomic Orbital (GIAO) method, have become highly reliable for predicting NMR chemical shifts. nih.govsemanticscholar.orgnih.gov These predictions are invaluable for structure elucidation and for understanding the electronic environment of different nuclei within a molecule.

For this compound, theoretical calculations can provide predicted ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. The accuracy of these predictions is dependent on the level of theory, the basis set employed, and the inclusion of solvent effects. nih.govunn.edu.ng

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on DFT calculations performed on similar halogenated and methylated pyrazoles, the expected chemical shifts for this compound can be estimated. semanticscholar.orgresearchgate.netresearchgate.net The electron-withdrawing effects of the bromine and fluorine atoms are expected to deshield the pyrazole ring protons and carbons, leading to downfield shifts compared to unsubstituted 1-methyl-pyrazole. The methyl group protons and carbon would appear in the typical region for N-methyl groups in five-membered heterocycles. A hypothetical table of predicted chemical shifts is presented in Table 2, based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors based on Analog Studies |

| H5 | ~7.5 - 8.0 | - | Deshielded by the adjacent nitrogen and the overall electron-deficient nature of the ring. semanticscholar.org |

| CH₃ | ~3.8 - 4.2 | ~35 - 40 | Typical range for N-methyl groups in pyrazoles. researchgate.net |

| C3 | - | ~130 - 135 | Directly attached to bromine, significant deshielding. semanticscholar.org |

| C4 | - | ~145 - 150 (with C-F coupling) | Directly attached to fluorine, strong deshielding and coupling. researchgate.net |

| C5 | - | ~115 - 120 | Influenced by the adjacent nitrogen and methyl group. semanticscholar.org |

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Predicted ¹⁹F NMR Chemical Shifts:

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. For a fluorine atom attached to a pyrazole ring, its chemical shift will be influenced by the other substituents. Computational studies on fluorinated aromatic compounds have demonstrated that DFT methods can predict ¹⁹F chemical shifts with good accuracy. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. researchgate.netmdpi.com These models are widely used in medicinal and agricultural chemistry to predict the activity of new compounds and to guide the design of more potent molecules.

While no specific QSRR studies on this compound are available, the principles of QSRR can be applied to understand how its structural features might contribute to potential activities, such as antifungal or herbicidal effects, which are common for pyrazole derivatives. semanticscholar.orgnih.govnih.gov

A QSRR model is typically built using a set of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For a series of antifungal pyrazole amides, a 3D-QSAR model revealed that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring were important for activity. researchgate.net

For this compound, key descriptors that would be considered in a QSRR model are summarized in Table 3.

| Descriptor Type | Specific Descriptor Examples | Potential Impact on Reactivity/Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | The high dipole moment due to the halogens could influence interactions with biological targets. The energies of the frontier molecular orbitals (HOMO and LUMO) would be key indicators of its chemical reactivity. nih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule, influenced by the bromine atom and methyl group, would be critical for binding to a specific active site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The presence of halogens increases lipophilicity, which can affect membrane permeability and transport to a target site. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall topology of the molecule. |

Table 3: Key Molecular Descriptors for this compound in a Hypothetical QSRR Model

By developing a QSRR model for a series of compounds including this compound and measuring a specific biological activity (e.g., antifungal IC₅₀), it would be possible to derive a mathematical equation that predicts this activity based on the molecular descriptors. This would allow for the virtual screening of other, yet unsynthesized, derivatives to identify candidates with potentially improved activity.

Emerging Research Directions and Future Perspectives in the Academic Research of Halogenated Pyrazoles

Development of Highly Stereoselective and Enantioselective Synthetic Methods

The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. Consequently, the development of synthetic methods that can control stereochemistry is paramount. For halogenated pyrazoles, research is increasingly focused on creating enantiomerically pure compounds, which can lead to more potent and selective therapeutic agents.

While methods specifically for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole are not extensively documented, the broader field of pyrazole (B372694) synthesis offers powerful strategies that are applicable to halogenated analogs. Asymmetric organocatalysis and transition-metal catalysis are the leading approaches. For instance, organocatalytic methods, using chiral catalysts like squaramides or quinine-derived thioureas, have been effectively used for the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles, yielding chiral pyrazolone derivatives with high enantioselectivities (up to 97% ee). rsc.orgrsc.org These pyrazolones are versatile precursors that can be transformed into the corresponding chiral pyrazoles.

Palladium-catalyzed asymmetric reactions have also emerged as a robust tool. For example, the enantioselective addition of pyrazoles to dienes can generate secondary and tertiary allylic pyrazoles with excellent regioselectivity and enantioselectivity. bohrium.com Similarly, palladium-catalyzed asymmetric allenylation of pyrazol-5-ones provides a route to optically active products bearing an allene unit. nih.gov These catalytic systems demonstrate the potential to construct complex chiral pyrazoles, where the halogen substituents can be incorporated either before or after the stereocenter is set.

| Catalytic Approach | Catalyst/Ligand Example | Reaction Type | Typical Enantiomeric Excess (ee) |

| Organocatalysis | Chiral Squaramide | Michael Addition | Up to 97% |

| Organocatalysis | Quinine-derived Thiourea | Addition to Ketimines | High |

| Palladium Catalysis | Pd/Xu-Phos | Alleneamination | Excellent |

| Palladium Catalysis | Pd2(dba)3 / Chiral Bisphosphine | Allenylation | High |

| Copper Catalysis | Cu(I) / PyBisulidine | Alkynylation | Up to 99% |

This table summarizes general enantioselective methods developed for pyrazole derivatives, which represent promising strategies for the synthesis of chiral halogenated pyrazoles.

Harnessing Halogen-Mediated Reactivity for Novel Chemical Transformations

The bromine and fluorine atoms on the this compound ring are not merely passive substituents; they are active functional groups that dictate the molecule's reactivity and provide handles for further chemical modification. The incorporation of fluorine, in particular, can significantly alter properties such as metabolic stability and lipophilicity, making fluorinated pyrazoles highly sought after in drug discovery. researchgate.netnih.gov

The bromine atom at the C3-position is especially valuable for its participation in transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura and Sonogashira couplings are routinely used to append aryl, heteroaryl, or alkynyl groups to the pyrazole core. The Suzuki-Miyaura reaction, for example, has been successfully applied to a wide range of brominated pyrazoles, indazoles, and other nitrogen-rich heterocycles, often under mild conditions. nih.govresearchgate.net This site-selective functionalization is crucial for building molecular complexity and exploring the structure-activity relationships of new chemical entities. researchgate.netmdpi.com

The fluorine atom at the C4-position primarily exerts a strong electronic influence on the pyrazole ring. Its electron-withdrawing nature can affect the acidity of the ring protons and the reactivity of adjacent functional groups, which can be exploited in designing subsequent synthetic steps. acs.orgnih.gov

| Reaction Type | Halogen Handle | Catalyst System (Example) | Bond Formed | Purpose |

| Suzuki-Miyaura Coupling | Bromine | Pd(PPh3)4, PdCl2(dppf) | C-C (Aryl) | Introduction of aryl or heteroaryl groups |

| Sonogashira Coupling | Bromine | Pd-Cu co-catalysis | C-C (Alkynyl) | Introduction of alkyne functionalities |

| Heck Reaction | Bromine | Pd(OAc)2 | C-C (Alkenyl) | Formation of vinyl-substituted pyrazoles |

| Buchwald-Hartwig Amination | Bromine | Pd-based catalysts | C-N | Formation of N-aryl or N-alkyl pyrazoles |

This table showcases key cross-coupling reactions where the bromine atom on a pyrazole ring serves as a critical reactive site for molecular elaboration.

Advanced In Silico Approaches for De Novo Design and Optimization

The integration of computational chemistry has revolutionized the process of molecular design, allowing for the rapid, cost-effective evaluation of virtual compounds before committing to laboratory synthesis. eurasianjournals.comeurasianjournals.com For halogenated pyrazoles, in silico tools are instrumental in predicting biological activity, optimizing molecular properties, and understanding interactions with biological targets. tandfonline.combenthamdirect.com

Molecular docking is a cornerstone of this approach, enabling researchers to visualize and score the binding of pyrazole derivatives within the active site of a target protein, such as an enzyme or receptor. mdpi.comnih.gov This provides crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity, guiding the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the structural or physicochemical properties of a series of pyrazole compounds with their biological activity. ej-chem.orgacs.orgresearchgate.net These models can then predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize. Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic structure, molecular geometry, and reactivity of pyrazole derivatives, offering a deeper understanding of their intrinsic chemical properties. researchgate.netresearchgate.nettandfonline.com

| In Silico Method | Purpose | Key Outcome / Information |

| Molecular Docking | Predict binding mode and affinity to a biological target | Binding score, visualization of protein-ligand interactions, identification of key residues |

| QSAR | Correlate chemical structure with biological activity | Predictive models for activity, identification of key molecular descriptors (e.g., steric, electronic) |

| Molecular Dynamics (MD) | Simulate the movement of a molecule and its target over time | Assessment of complex stability, conformational changes, solvent effects |

| DFT Calculations | Analyze electronic structure and reactivity | HOMO-LUMO energies, electrostatic potential maps, reaction mechanism elucidation |

| ADMET Prediction | Predict pharmacokinetic and toxicity properties | Drug-likeness, metabolic stability, potential toxicity profiles |

This table outlines the primary computational tools used in the rational design and optimization of pyrazole-based compounds.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Science

The most profound advances in the study of halogenated pyrazoles are occurring at the intersection of synthetic and computational chemistry. This interdisciplinary approach creates a powerful, iterative cycle of design, synthesis, and testing that accelerates the discovery of novel molecules with tailored functions. tandfonline.comnih.gov

A typical workflow begins with computational chemists designing a virtual library of pyrazole derivatives based on a known biological target. Using the in silico methods described above, this library is screened and prioritized to identify a smaller subset of compounds with the most promising predicted activity and drug-like properties. nih.gov

Synthetic chemists then take these prioritized designs and develop efficient routes to synthesize the physical compounds in the laboratory. The reactivity of the halogen substituents is often key to enabling the rapid generation of diverse analogs. nih.gov Once synthesized, the compounds undergo biological testing to measure their actual activity.

The experimental results are then fed back to the computational team. This crucial feedback loop allows for the refinement of the computational models, leading to more accurate predictions in the next round of design. nih.gov This synergy between "bits" (computation) and "atoms" (synthesis) minimizes wasted effort in the lab, focuses resources on the most promising candidates, and ultimately shortens the timeline for discovering new functional molecules, from potential pharmaceuticals to advanced materials. eurasianjournals.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-4-fluoro-1-methyl-1H-pyrazole?

The synthesis typically involves cyclocondensation of brominated precursors with hydrazines or substituted hydrazines. Key parameters include:

- Temperature : Reactions often require heating to 100–110°C for 12–16 hours to achieve cyclization .

- Solvents : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency .

- Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) enhance cross-coupling steps .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures yields >95% purity .

Q. How can spectroscopic techniques characterize this compound?

- ¹H/¹³C NMR : The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while bromine and fluorine substituents deshield adjacent protons, producing distinct splitting patterns .

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₅H₆BrFN₂) with <2 ppm error .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives, such as diastereomers or regioisomers .

Q. What purification methods ensure high-purity yields?

- Liquid-liquid extraction : Use HCl (1M) to remove unreacted amines, followed by NaHCO₃ wash to eliminate acidic byproducts .

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates brominated pyrazoles from trifluoromethylated impurities .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence reactivity?

- Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl/heteroaryl functionalization .

- Fluorine : Enhances metabolic stability and lipophilicity via C–F bond inertness, critical for bioactive molecule design .

- Synergistic effects : The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent bromine, accelerating nucleophilic substitution .

Q. What strategies mitigate challenges in regioselective functionalization?

- Directed ortho-metalation : Use Lewis acids (e.g., BF₃·OEt₂) to direct lithiation to the 5-position of the pyrazole ring .

- Protecting groups : Boc protection of the NH group prevents unwanted side reactions during bromination .

- Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error in reaction design .

Q. How does this compound perform in biological activity assays?

- Antimicrobial studies : Derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption via hydrophobic interactions .

- Enzyme inhibition : IC₅₀ values of <1 µM against kinases (e.g., EGFR) correlate with the trifluoromethyl group’s electron-withdrawing effects .

- SAR insights : Methyl substitution at N1 reduces cytotoxicity compared to bulkier alkyl groups, as shown in hepatocyte viability assays .

Q. What catalytic systems optimize cross-coupling reactions with this compound?

- Buchwald-Hartwig amination : Pd(OAc)₂/XPhos in toluene at 100°C achieves >80% yield for aryl amine couplings .

- Negishi coupling : ZnBr₂ and Pd(PPh₃)₄ enable alkyl chain introduction at the bromine site .

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.